tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of pyrrolidine, a five-membered lactam, and is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methyl-2-oxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is used as a protecting group for amines. It is stable under basic conditions and can be easily removed by acidolysis, making it valuable in multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. It serves as an intermediate in the preparation of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate
- tert-Butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate
Uniqueness: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .
Biological Activity
tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group and a pyrrolidinone ring. This compound, with the molecular formula C10H18N2O3, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular weight of this compound is approximately 202.26 g/mol. It serves as a versatile building block in organic synthesis, particularly noted for its stability and ease of removal under mild conditions, making it useful as a protecting group for amines during multi-step synthetic processes .
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, particularly enzymes. As a carbamate, it can form stable carbamate esters with serine residues in enzyme active sites, potentially inhibiting their function. This inhibition can affect various biochemical pathways related to neurotransmission and metabolism.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor by binding to the active site of enzymes, thus blocking their activity. This mechanism suggests potential applications in treating metabolic disorders and neurodegenerative diseases .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
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Antiviral Activity :
- The compound has been explored as a potential inhibitor of viral proteases, including those from coronaviruses. For instance, its structural analogs have shown promising results in inhibiting the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .
- In vitro studies demonstrated that derivatives of this compound exhibited significant antiviral potency, with some achieving effective concentrations (EC50 values) in the low micromolar range .
- Pharmacological Potential :
Case Study 1: SARS-CoV-2 Main Protease Inhibition
A study highlighted the development of a series of inhibitors based on the structure of this compound aimed at inhibiting the SARS-CoV-2 main protease. These inhibitors were evaluated for their efficacy in vitro and demonstrated significant antiviral activity against the virus, making them candidates for further clinical development .
Case Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of various carbamate derivatives, including this compound. The results indicated that these compounds could effectively inhibit key metabolic enzymes involved in various biochemical pathways, suggesting their utility in treating related disorders .
Table 1: Biological Activity Overview
Properties
IUPAC Name |
tert-butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTGZJWIZODIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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